molecular formula C17H16N4O4 B4081867 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone

4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone

Cat. No. B4081867
M. Wt: 340.33 g/mol
InChI Key: NZICPCXMVLOVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mechanism of Action

4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone selectively inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. By inhibiting 20-HETE synthesis, 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone reduces vasoconstriction and improves renal function.
Biochemical and Physiological Effects:
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. It has also been shown to reduce inflammation and inhibit cancer cell growth. 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been found to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in lab experiments is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. However, 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has limited solubility in water and may require the use of organic solvents for administration in lab experiments. In addition, the high cost of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone may limit its use in large-scale experiments.

Future Directions

1. Further studies are needed to investigate the potential therapeutic applications of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in human cardiovascular and renal diseases.
2. The development of more potent and selective inhibitors of 20-HETE synthase could provide new therapeutic options for the treatment of hypertension and renal failure.
3. The role of 20-HETE in cancer progression and the potential use of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone as an anti-cancer agent should be further investigated.
4. The use of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects.

Scientific Research Applications

4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-20-17(23)13-5-3-2-4-12(13)16(19-20)11-6-7-14(18-8-9-22)15(10-11)21(24)25/h2-7,10,18,22H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZICPCXMVLOVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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